molecular formula C10H14ClN3O B12835617 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide

Cat. No.: B12835617
M. Wt: 227.69 g/mol
InChI Key: AWRATXLUMIOEEM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is a chemical compound with the molecular formula C10H15ClN2O It is known for its unique structure, which includes a chloro group, a cyclopropylethyl group, and a pyrazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropylethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Chlorination: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrazole ring can interact with various enzymes and receptors. The cyclopropylethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopropylethyl)acetamide
  • 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide is unique due to its pyrazolylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C10H14ClN3O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)

InChI Key

AWRATXLUMIOEEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)CCl

Origin of Product

United States

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